

Genotoxicity and Carcinogenicity of Omethoate:

A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omethoate, an organophosphate insecticide, is the oxygen analog and a primary metabolite of dimethoate.[1] Its use in agriculture has prompted extensive toxicological evaluation to ascertain its potential risks to human health.[2] This technical guide provides an in-depth review of the genotoxicity and carcinogenicity of omethoate, presenting key study findings, detailed experimental methodologies, and mechanistic insights. While in vivo studies have often concluded a lack of significant genotoxic or carcinogenic risk, in vitro evidence suggests a potential for DNA damage, warranting a comprehensive examination of the available data.[3][4] This document synthesizes the current understanding of omethoate's toxicological profile to support informed risk assessment and future research.

Genotoxicity Profile

The genotoxicity of **omethoate** has been evaluated in a range of in vitro and in vivo assays, with some conflicting results. While several studies suggest **omethoate** is not genotoxic in vivo, a body of evidence from in vitro and plant-based systems indicates its potential to induce genetic damage.[2][3] The proposed mechanism for **omethoate**'s genotoxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to DNA damage.[2]

Gene Mutation Assays

The Ames test, a bacterial reverse mutation assay, is a standard method for identifying substances that can cause gene mutations. While some regulatory summaries conclude that **omethoate** is not genotoxic in vivo, it has produced positive results in some in vitro gene mutation assays.[4]

Table 1: Summary of Gene Mutation Studies on Omethoate

Test System	Assay	Concentration/ Dose	Results	Reference
-------------	-------	------------------------	---------	-----------

| Salmonella typhimurium | Ames Test | Data not available | Positive results in some in vitro assays |[4] |

The Ames test protocol involves the following key steps:

- Bacterial Strains: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
- Exposure: The tester strains are exposed to various concentrations of **omethoate** on a minimal glucose agar plate with a trace amount of histidine.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (bacteria that have mutated back to a state of histidine independence) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Click to download full resolution via product page

Workflow for the Ames Test.

Chromosomal Aberration Assays

Omethoate has been shown to induce chromosomal aberrations in plant cells and sister chromatid exchanges in human lymphocytes in vitro.

The micronucleus test detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). A study using the Allium cepa (onion root tip) assay demonstrated a dose-dependent increase in micronuclei formation following exposure to **omethoate**.[2]

Table 2: Micronucleus Formation in Allium cepa Root Tip Cells Exposed to **Omethoate** for 72 hours

Treatment Group	Concentration (mg/L)	Number of Micronuclei / 1000 Cells (Mean ± SD)	
Control	0	1.2 ± 0.4	
Omethoate	2.0	4.8 ± 0.8	
Omethoate	3.1	7.2 ± 1.1	
Omethoate	5.7	11.6 ± 1.5	

Data extracted from a study on Allium cepa.[2]

The same Allium cepa study also revealed various types of chromosomal abnormalities, with their frequency increasing with the concentration of **omethoate**.[2]

Table 3: Chromosomal Aberrations in Allium cepa Root Tip Cells Exposed to **Omethoate** for 72 hours

Treatment Group	Concentration (mg/L)	Total Chromosomal Aberrations / 1000 Cells (Mean ± SD)	Predominant Aberrations
Control	0	3.4 ± 0.6	-
Omethoate	2.0	15.2 ± 1.8	Sticky chromosome, vagrant chromosome, fragment, bridge
Omethoate	3.1	24.8 ± 2.2	Sticky chromosome, vagrant chromosome, fragment, bridge
Omethoate	5.7	41.6 ± 3.4	Sticky chromosome, vagrant chromosome, fragment, bridge

Data extracted from a study on Allium cepa.[2]

In vitro studies on human lymphocytes have shown that **omethoate** can induce a dose-related increase in the frequency of sister chromatid exchanges (SCEs).[3] SCEs are exchanges of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic events.

Table 4: Sister Chromatid Exchange (SCE) in Human Lymphocytes Exposed to **Omethoate**

Treatment Concentration (µg/mL)	Result	Reference	
---------------------------------	--------	-----------	--

| Omethoate | Not specified | Dose-related increase in SCE frequency (P < 0.01) |[3] |

A dominant lethal study in mice evaluated the potential of **omethoate** to affect spermatogenesis. At an acute oral dose of 5 mg/kg, **omethoate** did not show a mutagenic hazard, as indicated by pre- and post-implantation mortality.[5]

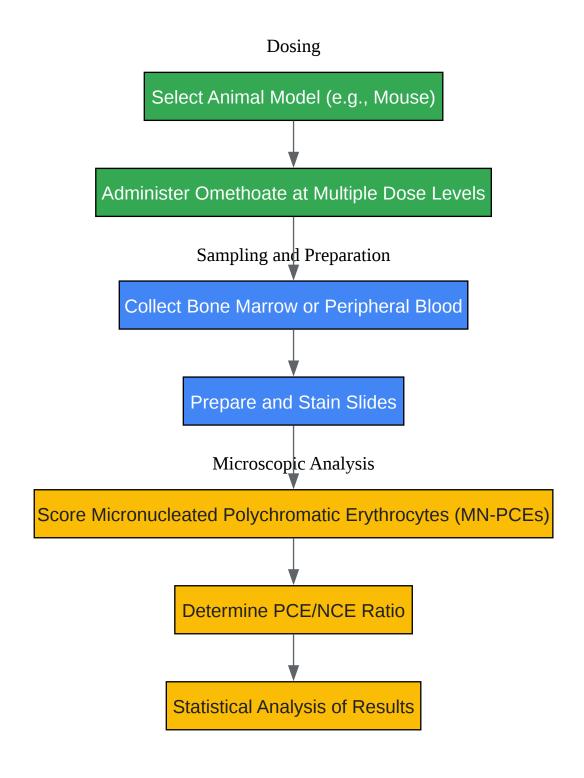
Table 5: Dominant Lethal Study of Omethoate in Mice

Test Substance Dose (mg/kg)	Mating Period	Findings	Reference
------------------------------	----------------------	----------	-----------

| **Omethoate** | 5 (oral) | 8 weeks | No suggestion of mutagenic hazard based on pre- and post-implantation mortality. |[5] |

The rodent in vivo micronucleus test is a standard assay for detecting chromosomal damage.

- Animal Model: Typically, mice or rats are used.
- Dosing: Animals are exposed to **omethoate**, usually via oral gavage or intraperitoneal injection, at multiple dose levels, including a maximum tolerated dose.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
- Slide Preparation: The collected cells are smeared on slides and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic



erythrocytes (NCEs; mature red blood cells).

- Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
- Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates a positive result.

Click to download full resolution via product page

Workflow for the In Vivo Micronucleus Test.

DNA Damage Assays

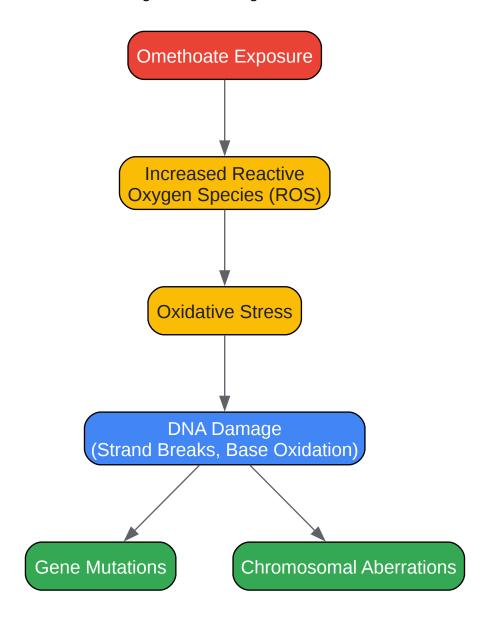
The Comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual cells. **Omethoate** has been shown to induce DNA damage in Allium cepa in a dose-dependent manner.[2]

Table 6: DNA Damage (Comet Assay) in Allium cepa Root Tip Cells Exposed to **Omethoate** for 72 hours

Treatment Group	Concentration (mg/L)	% Tail DNA (Mean ± SD)	
Control	0	3.1 ± 0.6	
Omethoate	2.0	12.4 ± 1.5	
Omethoate	3.1	21.8 ± 2.1	
Omethoate	5.7	35.2 ± 2.9	

Data extracted from a study on Allium cepa.[2]

The alkaline Comet assay is widely used to detect single- and double-strand DNA breaks.


- Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., Allium cepa root tips, animal liver cells, or peripheral blood lymphocytes).
- Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
- Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
- Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
- Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."
- Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

 Scoring: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment.

Mechanistic Pathway of Genotoxicity

Organophosphate pesticides like **omethoate** are known to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress. This oxidative stress can damage cellular macromolecules, including DNA, resulting in mutations and chromosomal aberrations.

Click to download full resolution via product page

Proposed mechanism of omethoate-induced genotoxicity.

Carcinogenicity Profile

The evidence regarding the carcinogenicity of **omethoate** is mixed, with some long-term animal studies showing no oncogenic potential, while others note specific tumor formation at high doses.[3][6] It is important to also consider the data on dimethoate, as it is metabolized to **omethoate** in vivo.

Long-Term Animal Bioassays

Long-term carcinogenicity bioassays in rodents are the primary method for assessing the carcinogenic potential of chemicals.

Table 7: Summary of Carcinogenicity Studies on Omethoate and Dimethoate

Test Substance	Species (Strain)	Dosing Regimen	Key Findings	Reference
Omethoate	Rat	Dietary exposure (dose levels not specified)	Evidence of benign thyroid tumors at high dose levels.	[3]
Omethoate	Rat and Mouse	Life-span dietary studies	No evidence of oncogenic potential.	[6]
Dimethoate	Rat (Osborne- Mendel)	80 weeks in feed (Time-weighted avg. doses: 155 & 310 ppm for males; 192 & 384 ppm for females)	No statistically significant increase in tumors.	[1]

| Dimethoate | Mouse (B6C3F1) | 80 weeks in feed (200 & 500 ppm) | No statistically significant increase in tumors. |[1] |

It is noteworthy that one source cites the World Health Organization (WHO) as classifying **omethoate** as a substance that causes cancer with an extreme degree of carcinogenicity, although the basis for this classification is not detailed in the available literature.[2]

Experimental Protocol: Rodent Carcinogenicity Bioassay

Standard rodent carcinogenicity bioassays follow established guidelines (e.g., OECD Test Guideline 451).

- Species Selection: Typically conducted in two rodent species, most commonly rats and mice.
- Dose Selection: At least three dose levels are used, plus a concurrent control group. The highest dose is typically the Maximum Tolerated Dose (MTD), which is determined from shorter-term toxicity studies.
- Administration: **Omethoate** is usually administered in the diet for a large portion of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats).
- Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption throughout the study.
- Pathology: At the end of the study, a full necropsy is performed on all animals. A
 comprehensive histopathological examination of all organs and tissues is conducted to
 identify neoplastic and non-neoplastic lesions.
- Data Analysis: The incidence of tumors in the treated groups is compared statistically to the control group. The analysis considers the number of tumors, the proportion of malignant tumors, and the time to tumor onset.

Conclusion

The genotoxic and carcinogenic potential of **omethoate** presents a complex picture. While in vitro studies and research on plant systems indicate a clear potential for genotoxicity, including gene mutations, chromosomal aberrations, and DNA damage, likely mediated by oxidative stress, the evidence from in vivo mammalian studies is less consistent, with some studies showing no significant effects.[2][3][4]

Similarly, the carcinogenicity data is not definitive. Long-term rodent bioassays have largely concluded a lack of oncogenic potential, although there is some evidence of benign tumor formation at high doses.[3][6] The more pronounced toxicity of **omethoate** compared to its parent compound, dimethoate, underscores the importance of continued evaluation and a weight-of-evidence approach in risk assessment.

For researchers and drug development professionals, these findings highlight the need for careful consideration of the full toxicological profile of **omethoate** and related organophosphate compounds. Further research to elucidate the specific conditions under which **omethoate** may pose a genotoxic or carcinogenic risk in mammals would be valuable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

References

- 1. Bioassay of dimethoate for possible carcinogenicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological assessment of omethoate insecticide in Allium cepa L PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sister-chromatid exchanges in human lymphocytes induced by dimethoate, omethoate, deltamethrin, benomyl and their mixture PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Genotoxicity and Carcinogenicity of Omethoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027486#genotoxicity-and-carcinogenicity-studies-of-omethoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com